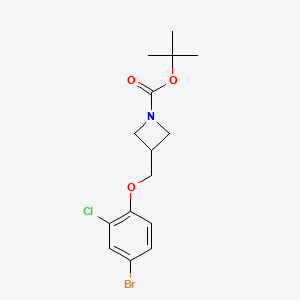

tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate is a synthetic azetidine derivative functionalized with a substituted phenoxymethyl group. Azetidines (4-membered nitrogen-containing rings) are valuable intermediates in medicinal chemistry due to their conformational rigidity, which enhances binding specificity in drug candidates. The tert-butyl carbamate (Boc) group acts as a protective moiety for the azetidine nitrogen, enabling selective functionalization .

Properties

IUPAC Name |

tert-butyl 3-[(4-bromo-2-chlorophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(16)6-12(13)17/h4-6,10H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXUYXDAUQVVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate typically involves the reaction of 4-bromo-2-chlorophenol with tert-butyl 3-azetidinecarboxylate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H25BrClN2O2

- Molecular Weight : 369.3 g/mol

- IUPAC Name : tert-butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate

- CAS Number : 887589-93-7

The compound features a tert-butyl group, an azetidine ring, and a phenoxy group with halogen substitutions, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. They are being investigated as potential agents against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Properties : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest it may inhibit specific enzymes linked to inflammation, making it a candidate for further development in treating inflammatory diseases.

Agrochemicals

Herbicidal Activity : The unique structural features of this compound suggest potential use as a herbicide. Its ability to interfere with plant growth mechanisms could be leveraged to develop new herbicidal formulations that are effective against resistant weed species.

Material Science

Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for the creation of copolymers with tailored properties for applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Activity Assessment

Research conducted by agricultural scientists assessed the herbicidal properties of various phenoxy-substituted azetidines. The findings showed that this compound effectively inhibited the growth of common agricultural weeds in controlled experiments, highlighting its potential application in crop protection strategies.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring may play a crucial role in binding to these targets, influencing their activity and function. The phenoxy group can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Phenoxymethyl Azetidines

The target compound’s closest analogs differ in substituents on the phenoxymethyl group. Key examples include:

Key Observations :

- Halogen Effects : Bromine and chlorine enhance molecular weight and lipophilicity (LogP ~3–4 inferred from similar compounds ). Iodine in the ortho position () increases steric bulk and reactivity in cross-coupling reactions.

- Electron-Withdrawing Groups: The cyano group () raises polarity, improving solubility in polar solvents (e.g., acetonitrile or DMF) compared to halogens.

Comparison of Yields :

- Phenoxymethyl derivatives (e.g., ) often require multi-step purification (e.g., preparative HPLC), leading to moderate yields (42–61%) .

- Halogenated analogs may exhibit lower yields due to steric hindrance during coupling steps.

Physicochemical Properties

Key parameters for azetidine derivatives include:

Notes:

- Piperazine-containing derivatives () exhibit higher TPSA, favoring aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including an azetidine ring and a phenoxy group with halogen substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Azetidine Ring : A four-membered saturated ring that can influence the compound's reactivity and interaction with biological targets.

- Phenoxy Group : Substituted with both bromine and chlorine, which can enhance biological activity through various mechanisms.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring facilitates binding through hydrogen bonding, while the halogenated phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various biological pathways.

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this structure may inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial .

- Potential as a Drug Scaffold : Its structural features allow it to serve as a scaffold for developing new drugs targeting specific biological pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl 3-((4-chlorophenoxy)methyl)azetidine-1-carboxylate | C₁₄H₁₇ClNO₃ | Contains chlorine only, affecting reactivity |

| tert-Butyl 3-((4-bromophenoxy)methyl)azetidine-1-carboxylate | C₁₄H₁₇BrNO₃ | Lacks chlorine substitution, influencing binding properties |

| tert-Butyl 3-(phenyl)azetidine-1-carboxylate | C₁₃H₁₉NO₃ | No halogen substitution, which may reduce biological interactions |

This table illustrates how the combination of bromine and chlorine in the phenoxy group may enhance the compound's reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of azetidine derivatives, including this compound. The following findings highlight its potential:

- Synthesis : The synthesis typically involves reacting 4-bromo-2-chlorophenol with tert-butyl azetidine-1-carboxylate under basic conditions, optimizing yield and purity through techniques like chromatography .

- Biological Evaluation : In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected azetidine derivatives can undergo alkylation with 4-bromo-2-chlorophenol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization involves adjusting solvent polarity, temperature (e.g., reflux in THF or DCM), and catalyst systems (e.g., Pd-mediated cross-coupling for bromo/chloro substituents). Column chromatography with hexanes/EtOAc (often with 0.25% Et₃N to suppress rotamer formation) is standard for purification . Yield improvements may require Design of Experiments (DoE) to systematically test variables like stoichiometry, reaction time, and catalyst loading.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify key signals (e.g., tert-butyl group at ~1.4 ppm, azetidine ring protons at 3.5–4.5 ppm, and aromatic protons from the phenoxy moiety). 2D techniques (COSY, HSQC) resolve connectivity ambiguities.

- X-ray Crystallography: Single-crystal studies (e.g., at 100 K with Mo-Kα radiation) provide definitive bond lengths and angles, as demonstrated for structurally similar tert-butyl azetidine derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine/chlorine.

Q. What safety protocols and stability considerations are critical when handling this compound in the lab?

- Methodological Answer: Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture-induced degradation. Safety protocols include fume hood use for synthesis, PPE (gloves, goggles), and emergency measures (e.g., EtOAc/hexanes for spill containment). Stability under UV light or oxidative conditions should be assessed via accelerated aging studies (40°C/75% RH) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) when characterizing this compound?

- Methodological Answer: Discrepancies may arise from rotameric equilibria (common in azetidines) or impurities. Strategies include:

- Variable-Temperature NMR: Detect dynamic processes (e.g., coalescence of rotamer signals at elevated temperatures).

- High-Pressure LC-MS: Isolate impurities or degradation products for individual analysis.

- X-ray Validation: Single-crystal structures provide unambiguous confirmation of the dominant conformation .

Q. What strategies address regioselectivity challenges in introducing the 4-bromo-2-chlorophenoxy group to the azetidine ring?

- Methodological Answer: Regioselectivity is influenced by steric/electronic effects. Computational tools (DFT for transition-state modeling) predict favorable sites for substitution. Experimentally, directing groups (e.g., temporary protecting groups on azetidine) or metal-mediated cross-coupling (e.g., Suzuki for bromo/chloro retention) enhance control. Studies on analogous tert-butyl piperazine/azetidine derivatives suggest that steric hindrance at the azetidine nitrogen directs substitution to the 3-position .

Q. How can degradation pathways of this compound be systematically analyzed under varying storage conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), UV light, or oxidizing agents (H₂O₂) and monitor via HPLC/LC-MS.

- Isolation and Identification: Degradation products (e.g., de-Boc derivatives or hydrolyzed azetidine) are characterized using HRMS and ¹H NMR.

- Stabilization Strategies: Add antioxidants (BHT) or store in amber vials under inert gas to mitigate photooxidation .

Data Contradiction and Optimization

Q. What experimental designs are recommended to troubleshoot low yields in the synthesis of this compound?

- Methodological Answer:

- DoE Approaches: Use factorial designs to test variables (e.g., base strength, solvent polarity, reaction time). Response surface methodology (RSM) identifies optimal conditions.

- In Situ Monitoring: ReactIR or LC-MS tracks intermediate formation (e.g., azetidine activation).

- Alternative Coupling Reagents: Replace traditional bases with milder options (e.g., Cs₂CO₃) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.